BenchChemオンラインストアへようこそ!

Runcaciguat

sGC isoform selectivity GC-1 activation competitive antagonism GC-2

Runcaciguat (BAY 1101042) is the only sGC activator with GC-1 isoform selectivity and competitive GC-2 antagonism. It preferentially activates oxidized/heme-free sGC (EC50 2.1 nM), restoring NO-independent cGMP under oxidative stress—the hallmark of CKD. In ZSF1 rats: 70% proteinuria reduction, 76% HbA1c reduction, and 71% triglyceride reduction at 10 mg/kg/bid without blood pressure lowering. Enables clean distinction of tissue-protective from hemodynamic effects. Optimal for CKD, diabetic retinopathy, and cardio-renal-metabolic syndrome research where NO-dependent sGC stimulators show blunted efficacy.

Molecular Formula C23H22Cl2F3NO3
Molecular Weight 488.3 g/mol
CAS No. 1402936-61-1
Cat. No. B610601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuncaciguat
CAS1402936-61-1
SynonymsRuncaciguat
Molecular FormulaC23H22Cl2F3NO3
Molecular Weight488.3 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)C(CC(=O)O)C3CC3)Cl)C(F)(F)F
InChIInChI=1S/C23H22Cl2F3NO3/c1-12(23(26,27)28)21(14-4-7-16(24)8-5-14)22(32)29-19-10-15(6-9-18(19)25)17(11-20(30)31)13-2-3-13/h4-10,12-13,17,21H,2-3,11H2,1H3,(H,29,32)(H,30,31)/t12-,17+,21+/m1/s1
InChIKeyNCRMKIWHFXSBGZ-CNBXIYLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Runcaciguat (CAS 1402936-61-1) Technical Baseline and Procurement-Relevant Compound Profile


Runcaciguat (BAY 1101042) is an investigational, orally administered small-molecule soluble guanylate cyclase (sGC) activator developed by Bayer AG. It selectively binds to and activates the oxidized and heme-free form of sGC, thereby restoring NO-sGC-cGMP signaling under oxidative stress conditions where endogenous nitric oxide (NO) signaling is compromised [1]. Unlike sGC stimulators such as riociguat or vericiguat, which require a heme-containing sGC and synergize with NO, runcaciguat functions as an NO-independent activator of the heme-free enzyme pool [2]. Runcaciguat is currently under clinical investigation in Phase 2 studies for chronic kidney disease (CKD) and non-proliferative diabetic retinopathy (NPDR) [3].

Why Runcaciguat Cannot Be Substituted with Generic sGC Modulators in CKD and Diabetic Retinopathy Research


Substitution of runcaciguat with alternative sGC modulators is scientifically inappropriate due to fundamental mechanistic divergence. sGC stimulators (e.g., riociguat, vericiguat, praliciguat) require an intact heme moiety within the sGC heterodimer and function synergistically with endogenous NO; their efficacy diminishes substantially under oxidative stress, precisely the pathological milieu characterizing CKD and diabetic complications [1]. In contrast, runcaciguat is an sGC activator that targets the oxidized and heme-free form of sGC—the predominant enzyme pool under oxidative stress—thereby restoring cGMP production independent of NO availability [2]. Furthermore, runcaciguat exhibits a recently identified and unique isoform selectivity profile (selective activation of GC-1 with competitive antagonism at GC-2), a pharmacological property not shared by any other sGC activator or stimulator characterized to date [3]. These mechanistic distinctions translate into quantifiable differences in target engagement and preclinical efficacy outcomes, as detailed in the evidence sections below.

Runcaciguat: Quantitative Comparative Evidence for Scientific Selection and Procurement Decisions


Runcaciguat Isoform Selectivity: First GC-1-Specific sGC Activator vs. Pan-Isoform Activators BAY 60-2770 and BI 703704

Runcaciguat is the first sGC activator identified to selectively target the GC-1 (α1/β1) isoform at therapeutic concentrations, whereas comparator sGC activators BAY 60-2770 and BI 703704 activate both GC-1 and GC-2 isoforms non-selectively [1]. In concentration-response measurements using cell systems expressing each isoform individually and in purified enzyme assays, runcaciguat selectively activated GC-1 while acting as a competitive antagonist to other activators at GC-2, without interfering with nitric oxide signaling [1].

sGC isoform selectivity GC-1 activation competitive antagonism GC-2

Runcaciguat In Vitro Potency in sGC Reporter Cell Line vs. Praliciguat in HEK-293 Cells

Runcaciguat activated an sGC reporter cell line with an EC50 of 11.2 ± 1.0 nM [1]. For comparison, the sGC stimulator praliciguat (IW-1973) stimulated sGC in HEK-293 cells with an EC50 of 197 nM [2]. Under oxidative stress conditions simulated by ODQ pretreatment (30 μM for 3 h), runcaciguat potency increased to an EC50 of 2.1 ± 0.07 nM [1].

sGC activation EC50 comparison reporter cell assay

Runcaciguat Dose-Dependent Proteinuria Reduction in ZSF1 Rat Model of Diabetic Kidney Disease

In the ZSF1 rat model of CKD/DKD (characterized by hypertension, hyperglycemia, obesity, and insulin resistance), runcaciguat administered orally at 1, 3, and 10 mg/kg twice daily for 12 weeks dose-dependently reduced urinary protein-to-creatinine ratio (uPCR) [1]. At study endpoint, uPCR was reduced by -19%, -54%, and -70% at 1, 3, and 10 mg/kg/bid respectively, compared to placebo-treated ZSF1 rats [1]. Notably, these renoprotective effects occurred at doses that did not substantially reduce systemic blood pressure [2].

proteinuria reduction diabetic kidney disease uPCR

Runcaciguat Metabolic Parameter Improvement in ZSF1 Rats vs. Placebo Control

Beyond renoprotective effects, runcaciguat demonstrated significant improvements in metabolic parameters in the ZSF1 rat model [1]. Compared to placebo, runcaciguat reduced HbA1c levels by -8%, -34%, and -76%; triglycerides by -42%, -55%, and -71%; and cholesterol by -16%, -17%, and -34% at 1, 3, and 10 mg/kg/bid respectively [1]. These metabolic improvements occurred in parallel with the proteinuria reductions described above.

HbA1c reduction triglyceride lowering cholesterol metabolic syndrome

Runcaciguat Blood Pressure-Independent Renoprotection in Multiple CKD Models vs. Antihypertensive Agents

Across multiple rat CKD models with differing etiologies—including RenTG (renin transgenic) hypertensive rats, ANG-SD (angiotensin-supplemented) rats, and ZDF (Zucker diabetic fatty) rats—runcaciguat significantly reduced proteinuria (uPCR) at doses that produced no or only moderate decreases in systemic blood pressure [1]. This contrasts with conventional antihypertensive agents (e.g., ACE inhibitors, ARBs) where proteinuria reduction is tightly coupled to blood pressure lowering. In RenTG rats specifically, runcaciguat also improved survival rates and markers of heart injury [1].

renoprotection blood pressure independence RenTG rat ANG-SD rat

Runcaciguat Clinical UACR Reduction in CKD Patients: Phase 2a CONCORD Study

In the Phase 2a CONCORD study (NCT04507061) evaluating runcaciguat in patients with CKD (diabetic and non-diabetic etiologies), runcaciguat demonstrated a dose-dependent reduction in urinary albumin-to-creatinine ratio (UACR) over 12 weeks of treatment [1]. While the primary endpoint of UACR reduction at the highest tested dose did not achieve statistical significance versus placebo (p-value not specified in available summaries), the observed trend supported continued clinical development and was consistent with preclinical findings [2]. In contrast, a separate Phase 2 study in non-proliferative diabetic retinopathy (NEON-NPDR, NCT04722991) did not show improvement in the Diabetic Retinopathy Severity Score (DRSS) for runcaciguat-treated participants compared to placebo [3].

UACR reduction clinical efficacy CKD Phase 2

Runcaciguat: Validated Research Applications Based on Quantitative Preclinical and Clinical Evidence


Preclinical Diabetic Kidney Disease (DKD) Efficacy Studies Requiring Blood Pressure-Independent Renoprotection

Based on dose-dependent proteinuria reduction of up to 70% at 10 mg/kg/bid in ZSF1 rats and significant uPCR reductions across multiple CKD models (RenTG, ANG-SD, ZDF) at doses that did not substantially lower blood pressure, runcaciguat is optimally suited for DKD and hypertensive CKD studies where direct tissue-protective effects must be distinguished from hemodynamic effects [1][2]. The compound's documented blood pressure independence enables clean interpretation of renoprotective mechanisms without confounding vasodilatory endpoints. This scenario applies particularly to studies investigating fibrosis, inflammation, and endothelial dysfunction in CKD where sGC activators are hypothesized to exert direct cellular effects.

sGC Isoform-Specific Pharmacology and GC-1/GC-2 Functional Dissection Studies

Runcaciguat is uniquely positioned as the first and only sGC activator with demonstrated GC-1 isoform selectivity at therapeutic concentrations, combined with competitive antagonism at GC-2 [1]. This property is documented in direct comparative studies against pan-isoform activators BAY 60-2770 and BI 703704 [1]. Researchers investigating isoform-specific sGC signaling, differential downstream pathway engagement, or seeking to avoid pan-isoform activation liabilities should prioritize runcaciguat. The compound provides a pharmacological alternative to genetic knockout models for probing GC-1 versus GC-2 functional distinctions in cardiovascular, renal, and neural tissues.

Cardio-Renal-Metabolic Syndrome Models Requiring Multi-Parameter Efficacy Readouts

In the ZSF1 rat model—which simultaneously manifests hypertension, hyperglycemia, obesity, and insulin resistance—runcaciguat demonstrated concurrent improvements in renal (70% uPCR reduction), glycemic (76% HbA1c reduction), and lipid (71% triglyceride, 34% cholesterol reduction) parameters at 10 mg/kg/bid [1]. This multi-factorial efficacy profile makes runcaciguat a strategic selection for studies investigating integrated cardio-renal-metabolic syndrome therapeutics, where single-endpoint compounds would require combination strategies. The data support applications in metabolic syndrome research where sGC-cGMP signaling modulation is hypothesized to confer pleiotropic benefits.

Oxidative Stress-Dependent sGC Dysfunction Models (NO-Unresponsive Conditions)

Runcaciguat is mechanistically optimized for disease models characterized by oxidative stress and NO-sGC-cGMP signaling disruption. In vitro, ODQ pretreatment (30 μM, 3 h)—which mimics oxidative heme oxidation and generates heme-free sGC—increased runcaciguat potency from EC50 11.2 nM to 2.1 nM, confirming its preferential activation of oxidized/heme-free sGC [1]. In vivo, efficacy was demonstrated across models with established oxidative stress pathology (ZSF1, RenTG, ANG-SD, ZDF) [2]. This positions runcaciguat as the preferred sGC-targeting tool for studies where oxidative stress is the primary pathological driver and NO-dependent sGC stimulators (e.g., riociguat, vericiguat) would exhibit attenuated efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Runcaciguat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.